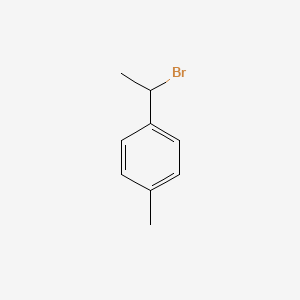

1-(1-Bromoethyl)-4-methylbenzene

CAS No.: 24344-85-2

Cat. No.: VC4329798

Molecular Formula: C9H11Br

Molecular Weight: 199.091

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24344-85-2 |

|---|---|

| Molecular Formula | C9H11Br |

| Molecular Weight | 199.091 |

| IUPAC Name | 1-(1-bromoethyl)-4-methylbenzene |

| Standard InChI | InChI=1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3 |

| Standard InChI Key | DMQHFJJRWZJNLF-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(C)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(1-Bromoethyl)-4-methylbenzene features a benzene ring with a methyl group at the para position and a bromoethyl (-CH₂Br) substituent at the adjacent carbon. The IUPAC name, 1-(1-bromoethyl)-4-methylbenzene, reflects this arrangement . The bromine atom on the ethyl chain creates a highly electrophilic β-carbon, making the compound reactive toward nucleophiles.

Key Structural Data:

The compound’s planar aromatic ring and tetrahedral bromoethyl group contribute to its moderate polarity, influencing solubility and reactivity.

Physical Properties

-

State: Likely a liquid at room temperature, based on similar bromoethyl derivatives .

-

Solubility: Limited data available; expected to dissolve in organic solvents like dichloromethane or ether.

-

Stability: Susceptible to hydrolysis under humid conditions, necessitating anhydrous storage.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via bromination of 4-methylphenethyl alcohol or through Friedel-Crafts alkylation followed by bromination .

Reaction Optimization

-

Temperature: Maintained at 0–5°C to suppress side reactions (e.g., ring bromination).

-

Solvent: Anhydrous CCl₄ or dichloromethane enhances yield by stabilizing intermediates.

-

Yield: Reported at 60–75% for analogous syntheses.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s methyl and bromoethyl groups serve as handles for derivatization in drug discovery. For example, it could act as a precursor to antihistamines or antipsychotics.

Comparative Analysis with Analogues

1-(1-Bromoethyl)-4-methoxybenzene

Replacing the methyl group with methoxy (-OCH₃) increases electron density, altering reactivity in electrophilic substitutions.

1-(2-Bromoethyl)-4-methylbenzene

Positional isomerism shifts the bromine to the ethyl chain’s terminal carbon, enhancing steric accessibility for SN₂ reactions .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral bromoethyl derivatives.

-

Green Chemistry: Exploring solvent-free bromination or biocatalytic methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume